

An In-depth Technical Guide to the Spectral Properties of IR-1048 Dye

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Compound of Interest

Compound Name: IR-1048

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the near-infrared (NIR-II) cyanine dye, **IR-1048**. It is intended for professionals in research and drug development who utilize fluorescent probes for advanced imaging and sensing applications. This document details the dye's photophysical characteristics, outlines standardized experimental protocols for their measurement, and illustrates relevant chemical processes and workflows.

Core Properties of IR-1048

IR-1048 is a polymethine cyanine dye recognized for its absorption and emission characteristics within the second near-infrared window (NIR-II), typically defined as 1000-1700 nm.^{[1][2][3]} This spectral range is highly advantageous for in-vivo imaging due to reduced light scattering, deeper tissue penetration, and lower autofluorescence compared to the visible and NIR-I regions.^{[4][5]} The fundamental properties of **IR-1048** are summarized below.

Property	Value	Source
Chemical Formula	C ₄₀ H ₃₈ BCl ₃ F ₄ N ₂	[6]
Molecular Weight	739.91 g/mol	[6]
CAS Number	155613-98-2	[6]
Appearance	Solid	[3]

Spectral Characteristics

The photophysical properties of **IR-1048**, such as its absorption maximum, emission maximum, and fluorescence quantum yield, are crucial for its application. These properties can be influenced by the solvent environment.[7] A derivative, **IR-1048-MZ**, has been developed as a responsive probe that is activated by nitroreductase (NTR) in hypoxic (low oxygen) environments, leading to a significant increase in fluorescence.[8][9] This makes it a powerful tool for imaging tumor hypoxia.[9]

Parameter	Solvent / Condition	Value	Source
Absorption Max. (λ_{max})	Ethanol	1048 nm	[6]
After NTR reduction (IR-1048-MZ)	~980 nm	[8]	
Emission Max. (λ_{em})	General	1048 nm	[3][10]
After NTR reduction (IR-1048-MZ)	1046 nm (λ_{ex} = 980 nm)	[8]	
Fluorescence Quantum Yield (Φ_F)	Ethanol (Reference Standard)	0.001	[11]
Dichloromethane (DCM)	0.004	[12]	
IR-1048-MZ (Before NTR)	1.88×10^{-5}	[8][11]	
IR-1048-MZ (After NTR)	0.006 (106.9-fold increase)	[8]	

Experimental Protocols

Accurate characterization of **IR-1048**'s spectral properties requires standardized methodologies. The following protocols describe the procedures for measuring absorption, fluorescence, and relative quantum yield.

This protocol outlines the use of a UV-Vis-NIR spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).

- **Solvent Blank Preparation:** Fill a quartz cuvette approximately three-quarters full with the solvent being used for the dye solution (e.g., ethanol). This will serve as the blank reference. [13]
- **Instrument Calibration:** Place the blank cuvette in the spectrophotometer. Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the

cuvette from subsequent measurements.[13][14]

- **Sample Preparation:** Prepare a dilute solution of **IR-1048** in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument, typically below 1.0 at the λ_{max} .
- **Sample Measurement:** Empty the blank cuvette, rinse it twice with small amounts of the dye solution, and then fill it three-quarters full with the sample.[15] Place the sample cuvette in the spectrophotometer.
- **Data Acquisition:** Scan a range of wavelengths (e.g., 800-1200 nm) to obtain the full absorption spectrum.[16] The wavelength at which the highest absorbance is recorded is the λ_{max} . [15]

This protocol details the use of a spectrofluorometer to determine the wavelength of maximum emission (λ_{em}).

- **Instrument Setup:** Turn on the spectrofluorometer and its light source (e.g., Xenon lamp). Allow the lamp to warm up as recommended by the manufacturer.[11]
- **Sample Preparation:** Use the same dilute solution prepared for the absorption measurement. The absorbance of the solution at the excitation wavelength should ideally be low (~ 0.05) to avoid inner filter effects.[11]
- **Data Acquisition:**
 - Place the sample cuvette in the spectrofluorometer.
 - Set the excitation wavelength (λ_{ex}) to the dye's absorption maximum (~ 980 - 1048 nm).[8] [11]
 - Set the excitation and emission slit widths (e.g., 20 nm and 25 nm, respectively, as specified for similar dyes).[11]
 - Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 1010-1200 nm).[11]

- **Data Analysis:** The wavelength corresponding to the peak intensity in the resulting spectrum is the λ_{em} .

The relative quantum yield is calculated by comparing the fluorescence of the sample to a standard with a known quantum yield. **IR-1048** in ethanol ($\Phi_F = 0.001$) can be used as a reference.^[11]

- **Prepare Solutions:** Prepare solutions of both the sample (unknown) and the reference standard in the same solvent. Adjust their concentrations so that their absorbance values at the excitation wavelength are closely matched and are below 0.1.
- **Measure Absorbance:** Record the absorbance of each solution at the excitation wavelength.
- **Measure Fluorescence:** Measure the fluorescence emission spectrum for both the sample and the reference standard using the same excitation wavelength and instrument settings.
- **Calculate Integrated Fluorescence Intensity:** Calculate the area under the emission curve for both the sample and the reference. This is the integrated fluorescence intensity (F).
- **Calculate Quantum Yield:** Use the following equation to calculate the relative quantum yield of the sample ($\Phi_{F,s}$):

$$\Phi_{F,s} = \Phi_{F,r} * (F_s / F_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

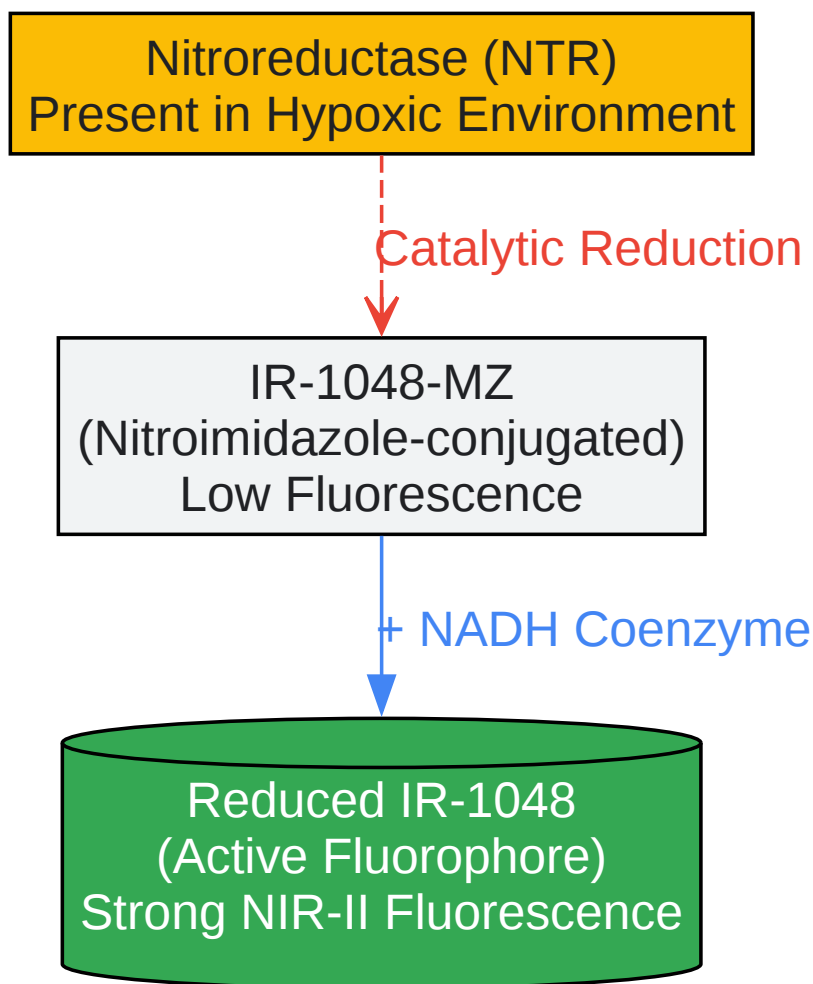
Where:

- s denotes the sample and r denotes the reference.
- Φ_F is the fluorescence quantum yield.
- F is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent. (If the same solvent is used, $n_s^2 / n_r^2 = 1$).

Visualizations: Workflows and Mechanisms

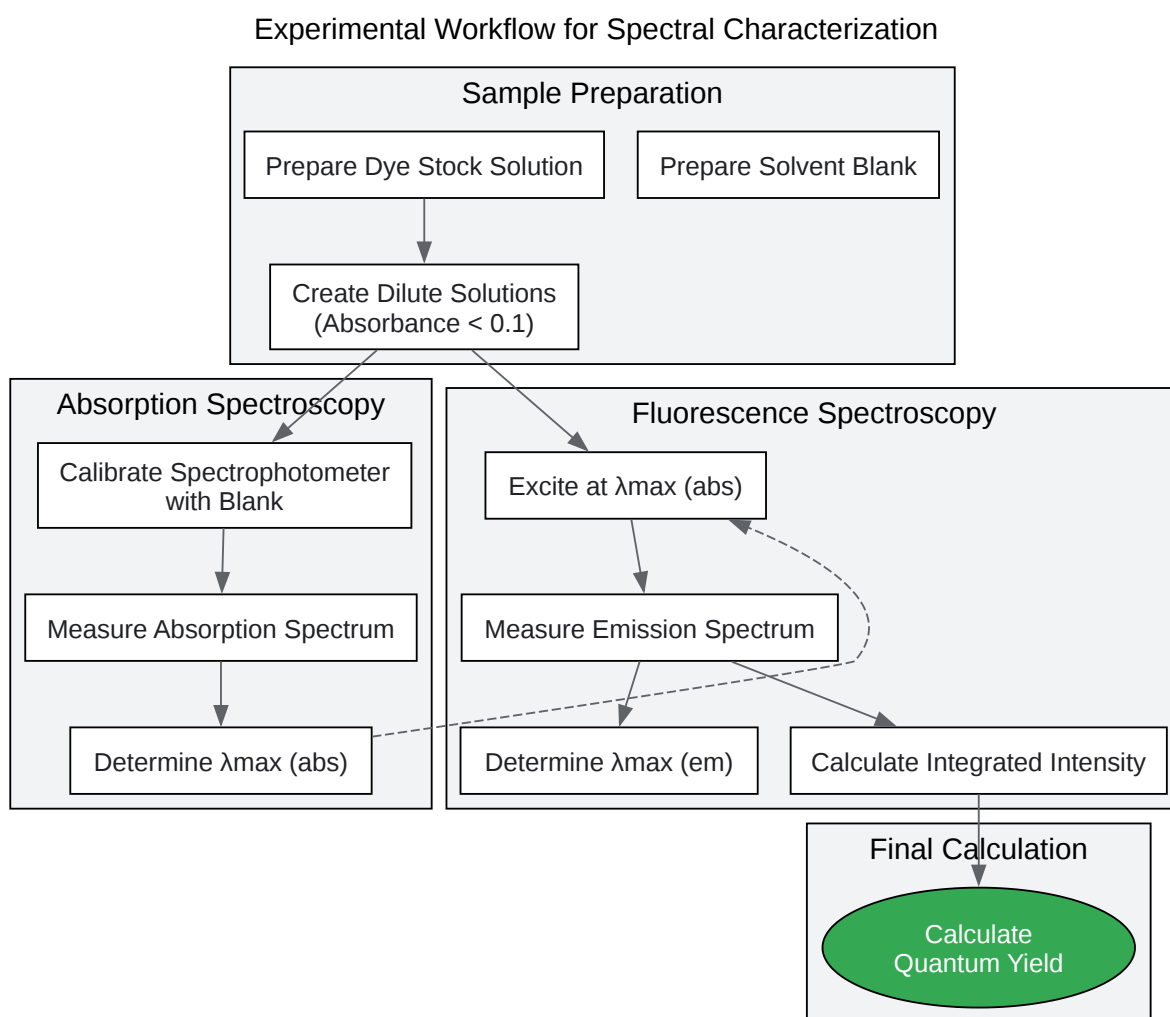
Diagrams created using Graphviz provide clear visual representations of complex processes.

Mechanism of IR-1048-MZ Activation



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Caption: Activation of the **IR-1048**-MZ probe by Nitroreductase (NTR) in a hypoxic environment.



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Caption: A generalized workflow for the characterization of dye spectral properties.

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